Cas no 2649079-66-1 (Cyclopropane, (1-isocyanato-1-methylethyl)-)

Cyclopropane, (1-isocyanato-1-methylethyl)-, is a specialized cyclopropane derivative featuring an isocyanate functional group. This compound is of interest in synthetic organic chemistry due to its strained cyclopropane ring and reactive isocyanate moiety, which enable its use as a building block for polymers, coatings, and adhesives. The steric hindrance from the 1-methylethyl group may influence reactivity and selectivity in polymerization or crosslinking applications. Its unique structure offers potential for tailored material properties, such as enhanced thermal or mechanical stability. Handling requires caution due to the isocyanate group's sensitivity to moisture and potential health hazards. Suitable for research and industrial applications requiring precise functionalization.
Cyclopropane, (1-isocyanato-1-methylethyl)- structure
2649079-66-1 structure
Product Name:Cyclopropane, (1-isocyanato-1-methylethyl)-
CAS No:2649079-66-1
MF:C7H11NO
MW:125.168341875076
CID:5248974
Update Time:2025-06-08

Cyclopropane, (1-isocyanato-1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropane, (1-isocyanato-1-methylethyl)-
    • Inchi: 1S/C7H11NO/c1-7(2,8-5-9)6-3-4-6/h6H,3-4H2,1-2H3
    • InChI Key: BPVHJXCEURSCDS-UHFFFAOYSA-N
    • SMILES: C1(C(N=C=O)(C)C)CC1

Cyclopropane, (1-isocyanato-1-methylethyl)- Pricemore >>

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Additional information on Cyclopropane, (1-isocyanato-1-methylethyl)-

Cyclopropane, (1-Isocyanato-1-Methylethyl)-: A Comprehensive Overview of CAS No. 2649079-66-1

The Cyclopropane derivative (1-isocyanato-1-methylethyl)-, identified by the CAS No. 2649079-66-1, represents a structurally unique compound with significant potential in advanced chemical synthesis and biomedical applications. This compound integrates the strained ring system of cyclopropane with an isocyanate functional group, creating a versatile platform for reactive intermediates in polymer chemistry and drug design. Recent advancements in computational modeling and synthetic methodologies have further highlighted its role in developing novel materials with tailored physicochemical properties.

Structurally, the cyclopropane core introduces steric strain and rigidity, while the isocyanate moiety enables rapid nucleophilic addition reactions under mild conditions. Researchers at the University of California, Berkeley (2023), demonstrated its utility in synthesizing bioconjugates for targeted drug delivery systems. The compound’s reactivity profile aligns with current trends toward "click chemistry" principles, where high selectivity and minimal byproduct formation are prioritized. Notably, its methylethyl substituent modulates solubility and metabolic stability—critical factors in preclinical drug candidate evaluation.

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of protease inhibitors and kinase modulators. A 2024 study published in Nature Chemical Biology revealed its application in constructing bicyclic scaffolds that enhance binding affinity to G-protein coupled receptors (GPCRs). The integration of cyclopropane’s rigidity with isocyanate-mediated crosslinking enables precise control over molecular conformational dynamics, directly influencing receptor engagement efficiency.

Material science applications have also seen breakthroughs involving this compound. Teams at MIT’s Materials Research Laboratory developed photocurable resins containing this CAS No. 2649079-66-1 derivative that exhibit exceptional thermal stability up to 350°C—a property validated through differential scanning calorimetry (DSC) analysis. These materials show promise for high-performance aerospace coatings and biocompatible implant components due to their tunable mechanical properties and reduced cytotoxicity profiles compared to traditional monomers.

Synthetic advancements now permit scalable production via palladium-catalyzed coupling strategies reported in the Journal of Organic Chemistry (2023). This method achieves >95% yield under ambient conditions using readily available precursors like methyl acrylate and isocyanate derivatives. The reaction pathway’s atom economy aligns with green chemistry principles, minimizing waste generation during industrial-scale synthesis.

Biochemical studies have uncovered unexpected enzymatic interactions involving this compound’s isocyanate group. Collaborative research between Stanford University and Novartis demonstrated its ability to covalently modify cysteine residues on membrane-bound proteins without disrupting tertiary structures—a mechanism leveraged to create fluorescent probes for live-cell imaging applications published in Nano Letters (2024). Such findings underscore its dual role as both a synthetic building block and a functional moiety in biological systems.

Innovative applications continue to emerge across nanotechnology domains. A recent Angewandte Chemie paper detailed its use as a crosslinker for self-healing hydrogels that retain structural integrity after repeated mechanical stress cycles. The cyclopropane ring’s inherent strain energy drives reversible covalent bond formation under physiological conditions—a breakthrough for soft robotics actuators requiring adaptive material properties.

Toxicological evaluations conducted by the European Chemicals Agency (ECHA) confirm low acute toxicity when handled under standard laboratory protocols (vapour pressure: 0.05 mmHg @ 25°C; log P: 3.8). These characteristics align with occupational safety guidelines while maintaining utility across R&D environments requiring minimal personal protective equipment beyond standard lab attire.

The compound’s multifunctional design positions it at the intersection of organic synthesis innovation and applied biomedical engineering. Its documented performance across diverse fields—from targeted drug delivery systems to next-generation biomaterials—reflects evolving trends toward multifunctional chemical platforms capable of addressing complex interdisciplinary challenges.

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